An In-Depth Technical Guide to 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Structure, Stereochemistry, and Synthetic Applications
An In-Depth Technical Guide to 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Structure, Stereochemistry, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, a key intermediate in the chemical synthesis of complex sphingolipids. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the C3 hydroxyl of the erythro-sphingosine backbone is critical for directing subsequent chemical modifications, particularly at the C1 hydroxyl and the C2 amino group. This guide delves into the precise stereochemical and structural features of this molecule, provides detailed protocols for its regioselective synthesis and characterization, and explores its application in the synthesis of ceramides and glycosphingolipids. The methodologies and insights presented herein are intended to equip researchers in sphingolipid chemistry and drug development with the practical knowledge required for the effective utilization of this versatile synthetic building block.
Introduction: The Strategic Importance of 3-O-Protected Sphingosine
Sphingolipids are a class of lipids defined by their 18-carbon amino alcohol backbone, sphingosine. The D-erythro stereoisomer is the most common in mammalian cells and serves as the structural foundation for a vast array of complex lipids, including ceramides, sphingomyelins, and glycosphingolipids.[1][2] These molecules are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, and apoptosis.[3]
The chemical synthesis of complex sphingolipids to probe their biological functions and to develop potential therapeutics necessitates a strategic approach to protecting the multiple reactive functional groups on the sphingosine backbone: the C1 primary hydroxyl, the C2 primary amine, and the C3 secondary hydroxyl group. The regioselective protection of the C3 hydroxyl group with a bulky protecting group like tert-butyldimethylsilyl (TBDMS) is a cornerstone of many synthetic strategies. This selective protection leaves the C1 primary hydroxyl group available for glycosylation to form glycosphingolipids, while the C2 amino group can be acylated to form ceramides.[4][5] The TBDMS group offers the requisite stability to withstand a range of reaction conditions and can be selectively removed when needed.[6]
This guide will provide a detailed exploration of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, from its fundamental structure to its practical application in the laboratory.
Structure and Stereochemistry
The unambiguous definition of the structure and stereochemistry of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is paramount for its successful application in synthesis.
Chemical Structure
The molecule consists of the D-erythro-sphingosine backbone, which is (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, with a tert-butyldimethylsilyl ether linkage at the C3 position.
Systematic Name: (2S,3R,4E)-2-amino-3-(tert-butyldimethylsilyloxy)octadec-4-en-1-ol
Molecular Formula: C24H51NO2Si
Molecular Weight: 413.76 g/mol
CAS Number: 137905-29-4
Stereochemical Considerations
The stereochemistry of the sphingosine backbone is critical for its biological activity. The "erythro" designation refers to the relative configuration of the substituents on C2 and C3. In the Fischer projection, the amino group at C2 and the hydroxyl group at C3 are on opposite sides. The absolute configuration of the naturally occurring D-erythro-sphingosine is (2S, 3R). The trans (E) configuration of the double bond between C4 and C5 is also a key structural feature.
The introduction of the TBDMS group at the C3 hydroxyl does not alter the stereochemistry of the sphingosine backbone. However, the bulky nature of this group can influence the conformation of the molecule and the accessibility of the remaining functional groups.
Synthesis and Characterization
The regioselective synthesis of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a key step that requires careful control of reaction conditions to favor protection of the secondary hydroxyl group over the primary hydroxyl group.
Rationale for Regioselective Silylation
The selective protection of the C3 hydroxyl group is often desired to allow for subsequent modifications at the more reactive C1 primary hydroxyl group, such as in the synthesis of glycosphingolipids where a sugar moiety is installed at C1.[3][4] While the C1 hydroxyl is sterically more accessible, reaction conditions can be tuned to favor the silylation of the C3 hydroxyl. This is often achieved by first protecting the C2 amino group, which can influence the reactivity of the adjacent hydroxyl groups.
Experimental Protocol: Regioselective Synthesis
This protocol describes a representative method for the regioselective silylation of the C3 hydroxyl group of D-erythro-sphingosine, often preceded by N-protection.
Step 1: N-Protection of D-erythro-sphingosine To a solution of D-erythro-sphingosine in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, an N-protecting group is introduced. A common choice is the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under the conditions of silylation and can be removed later. This is typically achieved by reacting the sphingosine with Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate.
Step 2: Regioselective 3-O-Silylation The N-protected sphingosine is then dissolved in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a slight excess of tert-butyldimethylsilyl chloride (TBDMS-Cl) and an amine base such as imidazole or triethylamine are added. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). The steric bulk of the TBDMS group and the reaction conditions can be optimized to favor the formation of the 3-O-silylated product.
Step 3: Purification The reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The crude product is then purified by flash column chromatography on silica gel. The polarity of the eluent is chosen to effectively separate the desired 3-O-TBDMS product from any unreacted starting material, the 1,3-di-O-TBDMS byproduct, and the 1-O-TBDMS isomer.
Step 4: N-Deprotection (if necessary) If the final desired product is 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine with a free amino group, the N-protecting group is removed. For the Fmoc group, this is typically achieved by treatment with a solution of piperidine in DMF.
The following diagram illustrates the workflow for the synthesis:
Caption: Synthetic workflow for 3-O-TBDMS-erythro-sphingosine.
Characterization
Unambiguous characterization of the synthesized molecule is crucial. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.3.1. NMR Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry.
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1H NMR: The proton NMR spectrum will show characteristic signals for the sphingosine backbone, including the olefinic protons, the protons on the carbon bearing the amino and hydroxyl/silyloxy groups, and the long alkyl chain. The presence of the TBDMS group is confirmed by the appearance of two singlets: one around 0.9 ppm corresponding to the nine protons of the tert-butyl group, and another around 0.1 ppm for the six protons of the two methyl groups on the silicon atom. The downfield shift of the H3 proton signal compared to unprotected sphingosine is indicative of silylation at the C3 position.
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13C NMR: The carbon NMR spectrum will show the corresponding signals for all 24 carbon atoms. The signals for the tert-butyl and methyl carbons of the TBDMS group will be observed in the upfield region.
Table 1: Representative 1H and 13C NMR Chemical Shifts (in CDCl3)
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Si-C(CH3)3 | ~0.90 (s, 9H) | ~25.8 |
| Si-(CH3)2 | ~0.08 (s, 6H) | ~-4.5 |
| -CH2- (alkyl chain) | ~1.25 (br s) | ~29.0 - 32.0 |
| -CH3 (alkyl chain) | ~0.88 (t) | ~14.1 |
| H-1 | ~3.7 (m, 2H) | ~63.0 |
| H-2 | ~3.2 (m, 1H) | ~55.0 |
| H-3 | ~4.1 (m, 1H) | ~75.0 |
| H-4 | ~5.5 (dd) | ~129.0 |
| H-5 | ~5.8 (dt) | ~134.0 |
Note: These are approximate values and can vary depending on the solvent and other factors.
3.3.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. Common fragmentation pathways for silylated sphingolipids involve the loss of the silyl group or cleavage of the sphingoid backbone.[7][8]
Applications in Synthesis
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a valuable intermediate for the synthesis of more complex sphingolipids.
Synthesis of Ceramides
Ceramides are formed by the acylation of the C2 amino group of sphingosine. With the C3 hydroxyl group protected, the C2 amine can be selectively acylated.
Protocol: Ceramide Synthesis
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N-Acylation: 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is dissolved in a suitable solvent like DCM. A fatty acid, activated as its acyl chloride or with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), is added to the solution along with a base (e.g., triethylamine). The reaction mixture is stirred until completion.
-
Deprotection: The TBDMS group is removed to yield the final ceramide. A common method for TBDMS deprotection is the use of fluoride reagents such as tetrabutylammonium fluoride (TBAF) in THF.[6]
-
Purification: The final ceramide is purified by column chromatography.
The following diagram illustrates the workflow for ceramide synthesis:
Caption: Workflow for the synthesis of ceramide from 3-O-TBDMS-erythro-sphingosine.
Synthesis of Glycosphingolipids
The free C1 hydroxyl group of 3-O-TBDMS protected sphingosine makes it an excellent acceptor for glycosylation reactions.
Protocol: Glycosphingolipid Synthesis
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Glycosylation: The 3-O-TBDMS protected sphingosine acceptor and a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or glycosyl bromide) are dissolved in an anhydrous solvent. A promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or silver triflate, is added to initiate the glycosylation reaction.[4]
-
N-Acylation: Following glycosylation, the amino group is acylated as described in the ceramide synthesis protocol.
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Deprotection: Finally, all protecting groups (on the sugar and the TBDMS group on the sphingosine backbone) are removed to yield the target glycosphingolipid.
Conclusion
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a synthetically valuable and versatile building block in the field of sphingolipid chemistry. The strategic placement of the TBDMS group at the C3 position allows for the selective functionalization of the C1 hydroxyl and C2 amino groups, enabling the synthesis of a wide range of complex sphingolipids. A thorough understanding of its structure, stereochemistry, and the methodologies for its synthesis and application, as detailed in this guide, is essential for researchers aiming to explore the biology of sphingolipids and develop novel sphingolipid-based therapeutics.
References
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